Methyl 3-{[({6-[(2-chlorobenzyl)amino]pyrimidin-4-yl}sulfanyl)acetyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 3-{2-[(6-{[(2-CHLOROPHENYL)METHYL]AMINO}PYRIMIDIN-4-YL)SULFANYL]ACETAMIDO}BENZOATE is a complex organic compound with potential applications in various scientific fields. This compound features a benzoate ester linked to a pyrimidine ring, which is further substituted with a chlorophenylmethylamino group. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-{2-[(6-{[(2-CHLOROPHENYL)METHYL]AMINO}PYRIMIDIN-4-YL)SULFANYL]ACETAMIDO}BENZOATE typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzoate ester, followed by the introduction of the pyrimidine ring through nucleophilic substitution reactions. The chlorophenylmethylamino group is then introduced via a coupling reaction, often using reagents such as chloromethylpyrimidine and 2-chlorobenzylamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
METHYL 3-{2-[(6-{[(2-CHLOROPHENYL)METHYL]AMINO}PYRIMIDIN-4-YL)SULFANYL]ACETAMIDO}BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
METHYL 3-{2-[(6-{[(2-CHLOROPHENYL)METHYL]AMINO}PYRIMIDIN-4-YL)SULFANYL]ACETAMIDO}BENZOATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 3-{2-[(6-{[(2-CHLOROPHENYL)METHYL]AMINO}PYRIMIDIN-4-YL)SULFANYL]ACETAMIDO}BENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- METHYL 3-{2-[(6-{[(2-FLUOROPHENYL)METHYL]AMINO}PYRIMIDIN-4-YL)SULFANYL]ACETAMIDO}BENZOATE
- METHYL 3-{2-[(6-{[(2-BROMOPHENYL)METHYL]AMINO}PYRIMIDIN-4-YL)SULFANYL]ACETAMIDO}BENZOATE
- METHYL 3-{2-[(6-{[(2-IODOPHENYL)METHYL]AMINO}PYRIMIDIN-4-YL)SULFANYL]ACETAMIDO}BENZOATE
Uniqueness
METHYL 3-{2-[(6-{[(2-CHLOROPHENYL)METHYL]AMINO}PYRIMIDIN-4-YL)SULFANYL]ACETAMIDO}BENZOATE is unique due to the presence of the chlorophenylmethylamino group, which can impart distinct chemical and biological properties compared to its fluorinated, brominated, or iodinated analogs. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications.
Properties
Molecular Formula |
C21H19ClN4O3S |
---|---|
Molecular Weight |
442.9 g/mol |
IUPAC Name |
methyl 3-[[2-[6-[(2-chlorophenyl)methylamino]pyrimidin-4-yl]sulfanylacetyl]amino]benzoate |
InChI |
InChI=1S/C21H19ClN4O3S/c1-29-21(28)14-6-4-7-16(9-14)26-19(27)12-30-20-10-18(24-13-25-20)23-11-15-5-2-3-8-17(15)22/h2-10,13H,11-12H2,1H3,(H,26,27)(H,23,24,25) |
InChI Key |
URIHYDZIVQKYSK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC=NC(=C2)NCC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.